4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
Description
4-(4-Methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a fused heterocyclic compound characterized by a pyrazolo[3,4-b]pyridin-6-one core substituted with a 4-methoxyphenyl group at position 4 and phenyl groups at positions 1 and 2. Its synthesis typically involves condensation reactions between 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine and enaminones under reflux in glacial acetic acid, yielding a hydrogenated pyrazolo-pyridine scaffold .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-30-20-14-12-17(13-15-20)21-16-22(29)26-25-23(21)24(18-8-4-2-5-9-18)27-28(25)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNKLYGUCHNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-component reactions (MCRs). One common method includes the reaction of tryptamine with other reagents to form the polyheterocyclic analogue . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as tetrakis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
- Heart Failure: Pyrazolo[3,4-b]pyridine acts as a guanylate cyclase receptor agonist and was approved in 2021 for treating chronic heart failure . Riociguat, a related compound, is also used as an independent nitric oxide simulator of soluble guanylate cyclase (sGC) .
- Other Diseases: Pyrazolo[3,4-b]pyridine-based molecules are used in treating gastrointestinal diseases, Alzheimer's disease, alcohol withdrawal, and erectile dysfunction . They have also been identified as selective inhibitors of A1 adenosine receptors and phosphodiesterase 4 (PDE 4) inhibitors in immune and inflammatory cells, glycogen synthase kinase-3 (GSK-3) inhibitors, and kinase inhibitors of p38α .
- Anticancer Activity: Certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines exhibit anticancer activity, inducing cell apoptosis and arresting the cell cycle . Modifications to the pyrazolo[3,4-b]pyridine system can enhance anticancer activity against MCF7 and HCT-116 cell lines .
Synthesis and Reactions
- Multicomponent Reactions: Dihydro-1H-pyrazolo[1,3-b]pyridine and pyrazolo[1,3-b]pyridine embelin derivatives can be synthesized through multicomponent reactions . Modifications in the quinone and aminopyrazole components can affect cytotoxic activity .
- Cyclo-condensation: 3-(4-methoxyphenyl)-pyrazolo[3,4-b]pyridines can be synthesized by reacting amino pyrazole with prop-2-en-1-ones, involving michael addition and intramolecular cyclo-condensation .
Data Tables
Table 1: Cytotoxic Activity of Dihydro-1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4g | HEL | 1.00 ± 0.42 |
| 4g | Vero | >25 |
Table 2: TrKA Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (µM) |
|---|---|
| 7b | 0.064 ± 0.0037 |
| 16c | 0.064 ± 0.0037 |
Case Studies
- Anticancer Activity: A study on novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines showed that these compounds induce cell apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents .
- Enzyme Inhibition: Research on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their inhibitory effects on TrKA, an enzyme associated with various diseases . Compounds 7b and 16c exhibited the strongest inhibitory effects .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a novel anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Hydrogenation: The fully hydrogenated pyridin-6-one system (1H,4H,5H,6H,7H) in the target compound may improve metabolic stability compared to non-hydrogenated analogs like 8e–8h .
- Biological Implications : The antiproliferative activity observed in analogs (e.g., 1-phenyl-4-(trifluoromethyl)-...pyridin-6-one, ) suggests that the target compound’s methoxy and phenyl groups could modulate interactions with cellular targets, though specific data are lacking .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Hydrogenation of the pyridine ring (as in the target) may reduce oxidative metabolism compared to non-hydrogenated derivatives .
Biological Activity
The compound 4-(4-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound by reviewing its synthesis, structure-activity relationship (SAR), and specific research findings related to its anticancer properties and other potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.46 g/mol. It features a complex structure that includes a pyrazolo[3,4-b]pyridine core substituted with methoxy and phenyl groups. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound exhibited significant cytotoxicity in several cancer cell lines with IC50 values ranging from 1.00 ± 0.42 µM to higher than 25 µM in normal cell lines, indicating selectivity towards cancer cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HEL (Erythroleukemia) | 1.00 ± 0.42 | >25 |
| MDA-MB-231 (Breast Cancer) | >10 | - |
| K562 (Leukemia) | 0.95 ± 0.40 | - |
| Vero (Normal) | >25 | - |
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, certain derivatives have been shown to arrest the cell cycle at specific phases and induce apoptotic pathways in MCF7 and HCT-116 cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyrazolo[3,4-b]pyridines and evaluated their antiproliferative activities. Compounds with specific substitutions demonstrated enhanced cytotoxicity against hematological tumor cell lines .
- Molecular Docking Studies : Molecular docking studies have indicated that these compounds may interact favorably with target proteins involved in cancer progression, suggesting a potential for drug development against resistant cancer types .
- Antitubercular Activity : Beyond anticancer properties, some pyrazolo[3,4-b]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis, indicating their versatility as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
